Ortho vs. Para Regioisomerism
CAS 104907-28-0 features the benzeneacetic acid moiety attached at the ortho position of the phenyl ring bearing the 4-phenyloxazole, a connectivity distinct from the para-substituted 4-(4,5-disubstituted-oxazol-2-yl)phenylacetic acids described by Shridhar et al. . While the Shridhar series demonstrated moderate anti-inflammatory activity at one-fifth of their LD₅₀ dose in the carrageenin-induced rat paw oedema test, no direct comparative pharmacological data for the ortho-substituted isomer are currently available in the peer-reviewed literature. This positional isomerism is critical because phenylacetic acid COX-2 inhibitors are known to exhibit substitution-pattern-dependent selectivity profiles [1].
| Evidence Dimension | Substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | Ortho-substituted: benzeneacetic acid at 2-position of phenyl ring bearing 4-phenyloxazole at the same ring |
| Comparator Or Baseline | Para-substituted: 4-(4,5-disubstituted-oxazol-2-yl)phenylacetic acids (Shridhar et al., 1981); Ortho-substituted reference data not available |
| Quantified Difference | Regioisomeric; no quantitative pharmacological comparison available for this specific pair |
| Conditions | Structural analysis based on SMILES: O=C(CC1=CC=CC=C1C2=NC(C3=CC=CC=C3)=CO2)O vs. para-substituted analogs |
Why This Matters
Researchers conducting SAR studies on oxazole-phenylacetic acid hybrids must use the correct positional isomer, as ortho vs. para connectivity can alter molecular recognition at target binding sites.
- [1] Certain phenylacetic acids and derivatives. US Patent Application, 2003. Novel phenylacetic acids and derivatives which inhibit COX-2 without significantly inhibiting COX-1. View Source
